molecular formula C9H8BrNO2 B3032099 1-(2-Bromopyridin-4-YL)cyclopropanecarboxylic acid CAS No. 1060811-43-9

1-(2-Bromopyridin-4-YL)cyclopropanecarboxylic acid

Cat. No.: B3032099
CAS No.: 1060811-43-9
M. Wt: 242.07
InChI Key: IPHJRNBPNWSYIK-UHFFFAOYSA-N
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Description

1-(2-Bromopyridin-4-YL)cyclopropanecarboxylic acid is a chemical compound characterized by its unique structure, which includes a cyclopropane ring fused to a carboxylic acid group and a bromopyridine moiety. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromopyridin-4-YL)cyclopropanecarboxylic acid typically involves the bromination of pyridine derivatives followed by cyclopropanation and carboxylation reactions. One common method includes the bromination of 2-pyridyl derivatives using bromine or N-bromosuccinimide (NBS) under controlled conditions. The resulting bromopyridine is then subjected to cyclopropanation using diazo compounds or cyclopropane carboxylation reagents .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and cyclopropanation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromopyridin-4-YL)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands.

Major Products Formed: The major products formed from these reactions include various substituted pyridines, cyclopropane derivatives, and complex organic molecules with potential biological activities .

Mechanism of Action

The mechanism of action of 1-(2-Bromopyridin-4-YL)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The bromopyridine moiety enhances its reactivity, allowing it to bind to various enzymes and receptors. This binding can modulate biological processes, leading to therapeutic effects. The cyclopropane ring and carboxylic acid group contribute to its stability and bioavailability .

Comparison with Similar Compounds

  • 1-(2-Chloropyridin-4-YL)cyclopropanecarboxylic acid
  • 1-(2-Fluoropyridin-4-YL)cyclopropanecarboxylic acid
  • 1-(2-Iodopyridin-4-YL)cyclopropanecarboxylic acid

Comparison: 1-(2-Bromopyridin-4-YL)cyclopropanecarboxylic acid is unique due to its bromine atom, which enhances its reactivity compared to its chloro, fluoro, and iodo counterparts. This increased reactivity makes it a more versatile intermediate in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

1-(2-bromopyridin-4-yl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c10-7-5-6(1-4-11-7)9(2-3-9)8(12)13/h1,4-5H,2-3H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPHJRNBPNWSYIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC(=NC=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20857295
Record name 1-(2-Bromopyridin-4-yl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060811-43-9
Record name 1-(2-Bromopyridin-4-yl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of sodium chlorite (368 mg, 3.26 mmol) and sodium dihydrogen phosphate monohydrate (449 mg, 3.26 mmol) in 5 mL of water is added dropwise to a solution of crude 1-(2-bromopyridin-4-yl)-cyclopropanecarboxaldehyde (566 mg, 2.50 mmol) and 2-methyl-2-butene (1.73 mL, 16.3 mmol) in t-butanol (12 mL), and the resulting reaction mixture is stirred at room temperature. After 18 hours, the mixture is concentrated in vacuo, acidified to pH 2 with 1 M aqueous HCl, diluted with brine (25 mL) and extracted with EtOAc (3×50 mL). The combined organic layers are dried over Na2SO4, filtered and concentrated to afford crude 1-(2-bromopyridin-4-yl)-cyclopropanecarboxylic acid which is used without purification.
Quantity
368 mg
Type
reactant
Reaction Step One
Name
sodium dihydrogen phosphate monohydrate
Quantity
449 mg
Type
reactant
Reaction Step One
Name
1-(2-bromopyridin-4-yl)-cyclopropanecarboxaldehyde
Quantity
566 mg
Type
reactant
Reaction Step One
Quantity
1.73 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Bromopyridin-4-YL)cyclopropanecarboxylic acid
Reactant of Route 2
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1-(2-Bromopyridin-4-YL)cyclopropanecarboxylic acid
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1-(2-Bromopyridin-4-YL)cyclopropanecarboxylic acid
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1-(2-Bromopyridin-4-YL)cyclopropanecarboxylic acid
Reactant of Route 5
1-(2-Bromopyridin-4-YL)cyclopropanecarboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(2-Bromopyridin-4-YL)cyclopropanecarboxylic acid

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